(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid
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Description
(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Applications
Cyclopropane rings are integral to various synthetic and medicinal chemistry applications due to their presence in numerous biologically active compounds. Lifchits and Charette (2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, showcasing the method's efficiency and enantiomeric purity retention (Lifchits & Charette, 2008). This synthetic approach is significant for the construction of complex molecules, including pharmaceuticals.
Structural and Conformational Analysis
The study of molecular structures and conformations provides insights into the chemical behavior and reactivity of compounds. For instance, Korp, Bernal, and Fuchs (1983) determined the structures of specific cyclopropane carboxylic acids, revealing details about their molecular conformations and interactions (Korp, Bernal, & Fuchs, 1983). Such analyses are crucial for understanding the physicochemical properties of compounds and designing molecules with desired biological activities.
Properties
IUPAC Name |
(1R,2R)-2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-4-6-11(7-5-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLIUZIIQIDVTI-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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